2-{[4-allyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone
Overview
Description
The compound “2-{[4-allyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone” is a complex organic molecule that contains several functional groups and rings, including indole, triazole, and thioether . Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They have attracted increasing attention in recent years due to their various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of considerable interest due to their biological and pharmaceutical activities . Novel methods of synthesis have been investigated, particularly for the construction of indoles as a moiety in selected alkaloids . Multicomponent reactions have been used in the synthesis of various heterocyclic compounds, including indole derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The indole and triazole rings contribute to the aromaticity of the molecule, while the thioether group adds a sulfur atom into the structure .Chemical Reactions Analysis
Indole derivatives are known to participate in a variety of chemical reactions due to their versatile and common nitrogen-based heterocyclic scaffolds . They are frequently used in the synthesis of various organic compounds and have been found in many important synthetic drug molecules .Mechanism of Action
While the specific mechanism of action for this compound is not provided in the search results, indole derivatives are known to exhibit various biological activities. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there is significant potential for future research and development in this area.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[[5-(1H-indol-3-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5OS/c1-2-11-29-23(12-16-13-25-20-9-5-3-7-17(16)20)27-28-24(29)31-15-22(30)19-14-26-21-10-6-4-8-18(19)21/h2-10,13-14,25-26H,1,11-12,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRKEVINOBRXJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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